molecular formula C18H18N6O5 B11472883 N-[2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide

N-[2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide

Cat. No.: B11472883
M. Wt: 398.4 g/mol
InChI Key: RVOJBUURFIRJQU-UHFFFAOYSA-N
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Description

N-[2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, an oxadiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor.

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction involving a diamine and a diketone.

    Final Coupling: The final step involves coupling the oxadiazole and pyrazine intermediates through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening and formation of hydrazides.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazides and other reduced forms.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-[2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide:

Uniqueness

N-[2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide is unique due to the combination of the pyrazine and oxadiazole rings, along with the dimethoxyphenyl group

Properties

Molecular Formula

C18H18N6O5

Molecular Weight

398.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H18N6O5/c1-27-13-4-3-11(9-14(13)28-2)15-23-18(29-24-15)17(26)22-8-7-21-16(25)12-10-19-5-6-20-12/h3-6,9-10H,7-8H2,1-2H3,(H,21,25)(H,22,26)

InChI Key

RVOJBUURFIRJQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3)OC

Origin of Product

United States

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